molecular formula C12H14BrCl2O3PS B14739095 O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate CAS No. 2082-40-8

O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate

Cat. No.: B14739095
CAS No.: 2082-40-8
M. Wt: 420.1 g/mol
InChI Key: MKWKTOCXWGXLIB-WQLSENKSSA-N
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Description

O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes bromine, chlorine, and phosphorus atoms, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate has several applications in scientific research:

    Biology: This compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate involves the inhibition of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to the accumulation of substrates and a decrease in the formation of products. The molecular targets include enzymes involved in vital biological processes, making this compound effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
  • O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate
  • O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate

Uniqueness

O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where selective inhibition of enzymes is required.

Properties

CAS No.

2082-40-8

Molecular Formula

C12H14BrCl2O3PS

Molecular Weight

420.1 g/mol

IUPAC Name

[(Z)-1-(2-bromo-4-chlorophenyl)-2-chloroethenoxy]-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H14BrCl2O3PS/c1-3-16-19(20,17-4-2)18-12(8-14)10-6-5-9(15)7-11(10)13/h5-8H,3-4H2,1-2H3/b12-8-

InChI Key

MKWKTOCXWGXLIB-WQLSENKSSA-N

Isomeric SMILES

CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Br

Canonical SMILES

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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